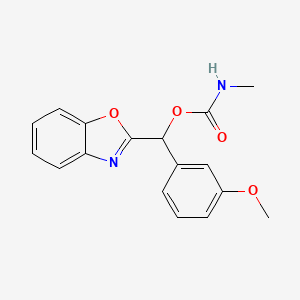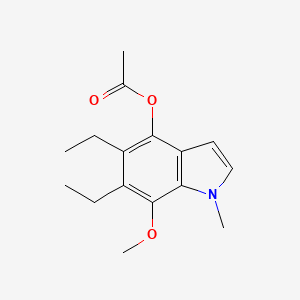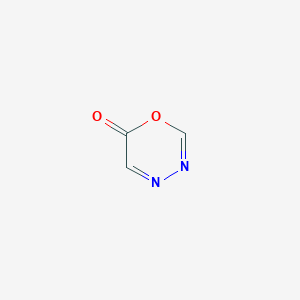
6H-1,3,4-Oxadiazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3,4-Oxadiazin-6-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring with three nitrogen atoms and one oxygen atom, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,3,4-Oxadiazin-6-one can be achieved through several methods. One common approach involves the reaction of acylhydrazides with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method involves aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo cycloaddition with allenoates to produce 1,3,4-oxadiazines . Another method involves the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or sodium acetate .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance efficiency and yield. For example, the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been demonstrated to be practical for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6H-1,3,4-Oxadiazin-6-one undergoes various chemical reactions, including cycloadditions, oxidation, and substitution reactions. Cycloaddition reactions with bicyclo[2.1.1]hexenes and other olefins have been extensively studied . These reactions often result in the formation of dihydro-alpha-pyrones and other complex structures.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, hydrazine, and guanidine. Reaction conditions often involve the use of solvents such as methanol and the presence of catalysts like DMAP .
Major Products: The major products formed from the reactions of this compound include dihydro-alpha-pyrones, enol lactones, and triazine derivatives
Scientific Research Applications
6H-1,3,4-Oxadiazin-6-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of bioactive molecules with potential therapeutic properties . In materials science, it is used in the synthesis of functionalized polymers and other advanced materials. Additionally, this compound derivatives have been explored for their agrochemical properties, making them valuable in the development of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 6H-1,3,4-Oxadiazin-6-one involves its ability to undergo cycloaddition reactions, leading to the formation of various bioactive compounds. The molecular targets and pathways involved in these reactions depend on the specific structure of the oxadiazinone derivative and the nature of the reacting species . For example, the addition of bromine to gamma-oxoketenes and the subsequent elimination of hydrogen bromide result in the formation of alpha-pyrones .
Comparison with Similar Compounds
6H-1,3,4-Oxadiazin-6-one is unique due to its specific ring structure and the presence of nitrogen and oxygen atoms. Similar compounds include 1,3,4-oxadiazine and 1,3,4-oxadiazole, which also contain nitrogen and oxygen atoms but differ in their ring structures and chemical properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of research in medicinal chemistry, materials science, and agrochemistry. The development of efficient synthetic methods and the exploration of its chemical reactions continue to expand the applications of this fascinating compound.
Properties
CAS No. |
106103-87-1 |
|---|---|
Molecular Formula |
C3H2N2O2 |
Molecular Weight |
98.06 g/mol |
IUPAC Name |
1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C3H2N2O2/c6-3-1-4-5-2-7-3/h1-2H |
InChI Key |
ZGHRNEWGHRUQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


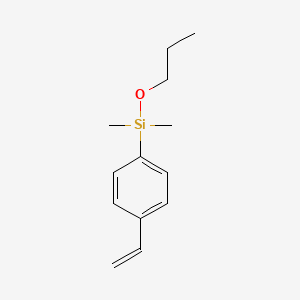

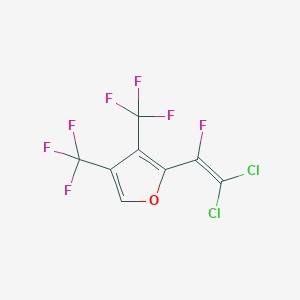
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
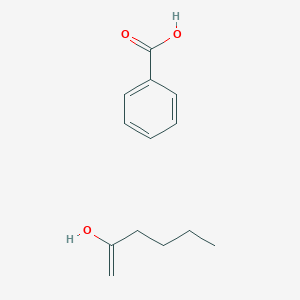
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
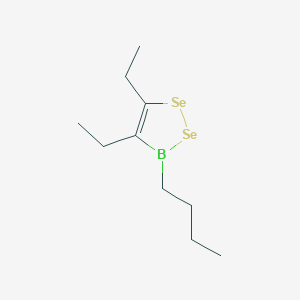
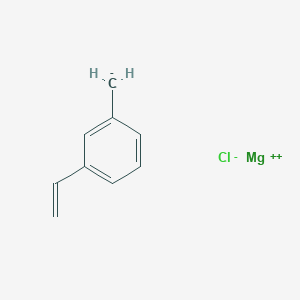
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
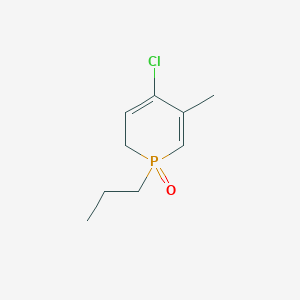
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
